1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex heterocyclic compound that integrates multiple functional groups, including phenyl, pyridinyl, thiazolyl, and triazole moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that triazole compounds can bind to the active site of enzymes, contributing to their biological activities .
Biochemical Pathways
Thiazole and triazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole suggest that the compound’s action could be influenced by the presence of water, alcohol, ether, and various organic solvents .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-phenyl-5-pyridin-2-yl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide are largely determined by the presence of the thiazole and triazole rings . Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . Similarly, triazoles have been reported to bind with high affinity to multiple receptors
Cellular Effects
Based on the known activities of thiazoles and triazoles, it can be hypothesized that this compound may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-phenyl-5-pyridin-2-yl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of the Triazole Ring:
Coupling Reactions: The phenyl and pyridinyl groups are introduced through coupling reactions such as Suzuki or Heck coupling.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the compound, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide: Lacks the thiazole ring but has similar biological activities.
5-(pyridin-2-yl)-1,3-thiazole-4-carboxamide: Lacks the triazole ring but retains some of the compound’s properties.
1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks both the pyridinyl and thiazole rings but is still used in medicinal chemistry.
Uniqueness
1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-phenyl-5-pyridin-2-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6OS/c24-16(20-17-19-10-11-25-17)14-15(13-8-4-5-9-18-13)23(22-21-14)12-6-2-1-3-7-12/h1-11H,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCCEQZKUHVAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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